6,7-Dimethoxy-4-methyl-chroman-2-one
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Overview
Description
6,7-Dimethoxy-4-methyl-chroman-2-one is a chemical compound belonging to the class of chromanones. It is characterized by its molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is known for its unique structural features, including two methoxy groups at positions 6 and 7, and a methyl group at position 4 on the chromanone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxy-4-methyl-chroman-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base, followed by cyclization to form the chromanone structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6,7-Dimethoxy-4-methyl-chroman-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromanone to chromanol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinones, chromanols, and various substituted chromanones, depending on the specific reagents and conditions used .
Scientific Research Applications
6,7-Dimethoxy-4-methyl-chroman-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-4-methyl-chroman-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed effects .
Comparison with Similar Compounds
- 6,7-Dimethoxy-2,2-dimethyl-4-chromanone
- 6,7-Dimethoxy-4-chromanone
- 6,7-Dimethoxy-4-methyl-2H-chromen-2-one
Uniqueness: 6,7-Dimethoxy-4-methyl-chroman-2-one is unique due to its specific substitution pattern on the chromanone ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Properties
IUPAC Name |
6,7-dimethoxy-4-methyl-3,4-dihydrochromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-7-4-12(13)16-9-6-11(15-3)10(14-2)5-8(7)9/h5-7H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCHQKXKFSGHIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)OC2=CC(=C(C=C12)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30470393 |
Source
|
Record name | 6,7-dimethoxy-4-methyl-chroman-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104665-63-6 |
Source
|
Record name | 6,7-dimethoxy-4-methyl-chroman-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30470393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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